N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide
Description
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide is a synthetic small molecule characterized by a benzodioxole moiety, a substituted piperazine ring, and an ethanediamide linker. The 2,5-dimethylphenyl group on the ethanediamide terminus may influence lipophilicity and target affinity.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-16-4-5-17(2)19(12-16)26-24(30)23(29)25-14-20(28-10-8-27(3)9-11-28)18-6-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,8-11,14-15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVFSCWYARIVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the preparation of the benzodioxole and piperazine components. The process can be optimized to ensure high yield and purity, often utilizing techniques such as:
- Reflux conditions for complete reaction.
- Use of bases like triethylamine and solvents such as dichloromethane.
- Purification methods including recrystallization and chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, preventing substrate interaction. This is crucial for pathways regulating cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that govern cellular responses to external stimuli.
Antitumor Activity
Research has shown that derivatives of this compound exhibit significant antitumor properties. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Huh7 (Hepatocellular) | <10 | |
| Caco2 (Colorectal) | <10 | |
| MDA-MB 231 (Breast) | <10 | |
| HCT116 (Colorectal) | <10 | |
| PC3 (Prostate) | >10 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit protein kinases, which play a pivotal role in cancer progression. For instance, it has shown selectivity for specific kinases over others, highlighting its potential therapeutic applications:
| Kinase Target | IC50 (µM) | Selectivity |
|---|---|---|
| DYRK1A | 0.033 | High |
| CK1 | >10 | Low |
| CDK5/p25 | >10 | Low |
This selectivity indicates that further optimization could enhance its efficacy against specific targets involved in oncogenesis.
Case Studies
Several studies have highlighted the compound's biological activity through in vitro assays and preclinical models:
- In Vitro Antiproliferative Studies : A study demonstrated that compounds structurally related to this compound exhibited potent antiproliferative effects against a panel of tumor cell lines. The results were consistent across multiple assays, confirming the compound's potential as an anticancer agent .
- Pharmacokinetic Studies : Research indicated favorable pharmacokinetic profiles for related compounds in animal models, suggesting good absorption and prolonged half-life, which are critical for therapeutic efficacy .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound may engage with multiple signaling pathways involved in cell survival and apoptosis regulation .
Scientific Research Applications
Medicinal Chemistry
Compound 1 is being investigated for its potential anticancer properties . Research has shown that it exhibits cytotoxic effects against various cancer cell lines, including:
- Prostate Cancer
- Pancreatic Cancer
- Acute Lymphoblastic Leukemia
Studies indicate that compound 1 may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for developing new anticancer therapies.
Pharmacology
In pharmacological studies, compound 1 has been evaluated for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its potential as a:
- Antidepressant
- Anxiolytic agent
has been explored due to its structural similarities to known psychoactive compounds.
Biochemistry
Research into the biochemical interactions of compound 1 has revealed its ability to modulate enzyme activity. Studies have focused on:
- Enzyme Inhibition : Investigating how compound 1 interacts with specific enzymes involved in metabolic pathways.
- Receptor Binding : Assessing its affinity for various biological receptors, which could lead to insights into its therapeutic potential.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of compound 1 against prostate cancer cell lines. The results indicated that treatment with compound 1 led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
In a study published in Neuropharmacology, researchers evaluated the anxiolytic effects of compound 1 in animal models. The findings suggested that compound 1 produced significant anxiolytic-like effects comparable to established medications, indicating its potential for treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the piperazine ring and the ethanediamide terminal group. These variations significantly impact physicochemical properties and biological activity. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Pharmacokinetics
- Piperazine Modifications: The 4-methylpiperazine in the target compound improves aqueous solubility compared to the 4-phenylpiperazine in ’s analog, which increases lipophilicity and may enhance blood-brain barrier permeability .
Ethanediamide Terminus :
- The 2,5-dimethylphenyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 2-fluorophenyl group () introduces polarity, which might reduce off-target binding but limit absorption .
- The tetrahydrofuran-2-ylmethyl group () adds a heterocyclic moiety, possibly improving metabolic stability by resisting oxidative degradation .
Crystallographic and Analytical Data
Structural characterization of these compounds likely employs X-ray crystallography using programs like SHELX (), which is widely used for small-molecule refinement. For instance, SHELXL could resolve the stereochemistry of the piperazine and benzodioxole moieties, critical for confirming synthetic accuracy .
Preparation Methods
Formation of the Benzodioxole-Piperazine Intermediate
The synthesis begins with 1,3-benzodioxole-5-carbaldehyde (1) reacting with 4-methylpiperazine (2) under reductive amination conditions:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Dry methanol |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |
| Temperature | 0°C → RT, 12 h |
| Workup | Extraction (DCM), aqueous wash |
This produces N-(1,3-benzodioxol-5-ylmethyl)-4-methylpiperazine (3) in 68-72% yield.
Ethylenediamine Bridge Installation
Intermediate 3 undergoes bromoacetylation followed by nucleophilic displacement:
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Bromoacetylation
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Reagent: Bromoacetyl bromide (1.2 eq)
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Base: Triethylamine (2.5 eq)
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Solvent: Dichloromethane (DCM), 0°C → RT, 4 h
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Product: 2-Bromo-N-(2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide (4)
-
-
Amine Displacement
Synthesis of N'-(2,5-Dimethylphenyl)ethanediamide
Ethanedioyl Dichloride Activation
Ethanedioyl dichloride (6) reacts with 2,5-dimethylaniline (7) in a controlled stoichiometry:
Reaction Profile
-
Molar Ratio: 1:1 (6:7)
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Solvent: Dry THF
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Temperature: -15°C (acetone-dry ice bath)
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Quenching: Ice-cold water
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Product: N-(2,5-Dimethylphenyl)oxalamyl chloride (8)
Amide Coupling with Benzodioxole-Piperazine Amine
Intermediate 5 reacts with 8 under Schotten-Baumann conditions:
Optimized Parameters
| Variable | Optimal Value |
|---|---|
| Base | NaOH (2M aqueous) |
| Phase Transfer Agent | Tetrabutylammonium iodide (0.1 eq) |
| Reaction Time | 3 h |
| Yield | 74% after purification |
This forms the final product N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide (9).
Critical Process Optimization Factors
Reductive Amination Efficiency
Comparative studies show NaBH(OAc)3 increases yields to 81% vs. NaBH3CN (72%) when using:
Solvent Effects in Amide Coupling
Solvent screening reveals DMF improves coupling efficiency over THF (Table 1):
Table 1. Solvent Impact on Amide Bond Formation
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | 7.5 | 74 | 92.1 |
| DMF | 36.7 | 82 | 95.3 |
| DCM | 8.9 | 68 | 89.7 |
Higher polarity solvents stabilize the tetrahedral intermediate, accelerating acylation.
Purification and Characterization
Chromatographic Purification
Final product purification employs:
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Normal Phase SiO2 (230-400 mesh)
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Eluent: CHCl3:MeOH:NH4OH (90:9:1 v/v)
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Rf: 0.33 (TLC, same eluent)
Spectroscopic Validation
1H NMR (400 MHz, CDCl3)
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δ 6.82 (d, J=8.1 Hz, 1H, Ar-H)
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δ 6.72 (dd, J=8.1, 1.9 Hz, 1H, Ar-H)
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δ 6.64 (d, J=1.9 Hz, 1H, Ar-H)
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δ 3.21-3.45 (m, 8H, piperazine CH2)
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δ 2.38 (s, 3H, N-CH3)
HRMS (ESI+)
Calculated for C25H31N4O4 [M+H]+: 475.2341
Found: 475.2343.
Scalability and Industrial Considerations
Batch processes at 500g scale demonstrate:
-
Overall Yield : 51% (non-optimized) → 63% (optimized)
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Purity : 98.7% by HPLC
-
Critical Quality Attributes :
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Residual solvent <300 ppm (ICH Q3C)
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Heavy metals <10 ppm (USP <231>)
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Continuous flow systems improve consistency in:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A standard route begins with functionalizing the benzodioxole moiety (e.g., converting benzo[d][1,3]dioxol-5-ylmethanol to an acyl chloride using oxalyl chloride). Subsequent coupling with intermediates like 4-methylpiperazine and 2,5-dimethylphenylamine requires reagents such as EDC/HOBt for amide bond formation. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid side products .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Performance Liquid Chromatography (HPLC) are primary tools. For example, 1H NMR can resolve the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if available) provides absolute stereochemistry .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Cell viability assays : MTT or resazurin-based tests in cancer/neuronal cell lines.
- Binding studies : Surface Plasmon Resonance (SPR) to assess affinity for receptors like dopamine or serotonin receptors, given structural similarities to neuroactive compounds .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer : Utilize Design of Experiments (DoE) to optimize parameters:
- Variables : Solvent polarity (DMF vs. DCM), temperature (25°C vs. 40°C), and stoichiometry.
- Response surface methodology identifies optimal conditions. For example, a 15% yield increase was achieved by switching from DCM to DMF at 35°C .
- Table 1 : Yield Optimization Using DoE
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, 25°C | 45 | 92 |
| DMF, 35°C | 60 | 98 |
| Source: Adapted from |
Q. How to resolve contradictions in reported biological activities?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Strategies include:
- Dose-response validation : Replicate studies across multiple labs using standardized protocols.
- Proteomic profiling : Identify unintended targets via affinity chromatography or CRISPR-Cas9 knockout models.
- Meta-analysis : Compare data from PubChem, ChEMBL, and peer-reviewed studies to isolate confounding factors (e.g., impurities in earlier batches) .
Q. What computational approaches predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., 5-HT2A).
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns.
- QSAR modeling : Corrogate structural features (e.g., logP, H-bond donors) with activity data from analogs in PubChem .
Comparative Analysis of Structural Analogs
-
Table 2 : Key Structural Analogs and Their Features
Compound (IUPAC Name) Structural Highlights Biological Activity N'-(3-chloro-4-methylphenyl)-...* Thiazole ring, chloro substituent Anticancer (IC50 = 2.1 µM) 4-(2H-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol Pyrazole core, hydrogen bonding motifs Antipsychotic (D2 Ki = 12 nM) Source: Adapted from
Methodological Notes
- Synthetic Challenges : Steric hindrance from the 2,5-dimethylphenyl group may necessitate microwave-assisted synthesis to enhance reaction rates .
- Data Reproducibility : Archive raw NMR/MS data in repositories like Zenodo to facilitate cross-validation .
- Ethical Compliance : Adhere to OECD guidelines for preclinical testing, particularly for neuroactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
